molecular formula C7H10O3 B144212 (Oxiran-2-yl)methyl cyclopropanecarboxylate CAS No. 130433-14-6

(Oxiran-2-yl)methyl cyclopropanecarboxylate

Cat. No. B144212
M. Wt: 142.15 g/mol
InChI Key: DEKMGXYMVCQWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Oxiran-2-yl)methyl cyclopropanecarboxylate, also known as EPX-100, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

(Oxiran-2-yl)methyl cyclopropanecarboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. Specifically, (Oxiran-2-yl)methyl cyclopropanecarboxylate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, (Oxiran-2-yl)methyl cyclopropanecarboxylate can induce apoptosis in cancer cells and promote the expression of genes involved in cell differentiation and proliferation.

Biochemical And Physiological Effects

(Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been shown to promote the differentiation and proliferation of stem cells, which can be used in regenerative medicine. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been shown to enhance the solubility and bioavailability of drugs, which can improve their therapeutic efficacy.

Advantages And Limitations For Lab Experiments

(Oxiran-2-yl)methyl cyclopropanecarboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be easily modified to obtain derivatives with improved properties. However, (Oxiran-2-yl)methyl cyclopropanecarboxylate has some limitations, including its high cost and limited availability.

Future Directions

(Oxiran-2-yl)methyl cyclopropanecarboxylate has several potential future directions for research, including its use in the development of new cancer therapies, drug delivery systems, and regenerative medicine. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate can be further studied for its potential use as a catalyst in various organic reactions. Further research is needed to fully understand the mechanisms of action of (Oxiran-2-yl)methyl cyclopropanecarboxylate and its potential applications in various fields.

Synthesis Methods

(Oxiran-2-yl)methyl cyclopropanecarboxylate is synthesized through a multi-step process involving the reaction of cyclopropanecarboxylic acid with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified and subjected to further reactions to obtain the final compound.

Scientific Research Applications

(Oxiran-2-yl)methyl cyclopropanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (Oxiran-2-yl)methyl cyclopropanecarboxylate has shown promising results in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been studied for its potential use in drug delivery systems, as it can enhance the solubility and bioavailability of drugs.
In material science, (Oxiran-2-yl)methyl cyclopropanecarboxylate has been used as a monomer in the synthesis of various polymers and copolymers, which can be used in the production of adhesives, coatings, and composites. (Oxiran-2-yl)methyl cyclopropanecarboxylate has also been studied for its potential use as a catalyst in various organic reactions, due to its unique structural properties.

properties

CAS RN

130433-14-6

Product Name

(Oxiran-2-yl)methyl cyclopropanecarboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

oxiran-2-ylmethyl cyclopropanecarboxylate

InChI

InChI=1S/C7H10O3/c8-7(5-1-2-5)10-4-6-3-9-6/h5-6H,1-4H2

InChI Key

DEKMGXYMVCQWQD-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OCC2CO2

Canonical SMILES

C1CC1C(=O)OCC2CO2

synonyms

Cyclopropanecarboxylic acid, oxiranylmethyl ester (9CI)

Origin of Product

United States

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